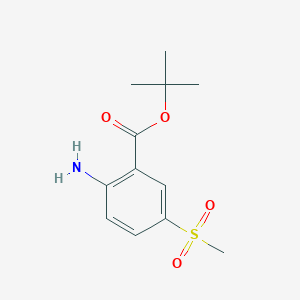
tert-Butyl 2-amino-5-(methylsulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-amino-5-(methylsulfonyl)benzoate is an organic compound with potential applications in various fields of chemistry and biology. It is characterized by the presence of a tert-butyl ester group, an amino group, and a methylsulfonyl group attached to a benzoate ring. This compound is of interest due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate typically involves multiple steps. One common method starts with the nitration of a suitable benzoate precursor, followed by reduction to introduce the amino group. The methylsulfonyl group can be introduced through sulfonation reactions. Finally, the tert-butyl ester group is added via esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
化学反応の分析
Types of Reactions
tert-Butyl 2-amino-5-(methylsulfonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The methylsulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the methylsulfonyl group can produce thiol derivatives .
科学的研究の応用
tert-Butyl 2-amino-5-(methylsulfonyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl 2-amino-5-(methylthio)benzoate: Similar structure but with a methylthio group instead of a methylsulfonyl group.
tert-Butyl 2-amino-5-(methylsulfonyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness
tert-Butyl 2-amino-5-(methylsulfonyl)benzoate is unique due to the presence of both an amino group and a methylsulfonyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
tert-butyl 2-amino-5-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)9-7-8(18(4,15)16)5-6-10(9)13/h5-7H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBWIJDJKOQBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
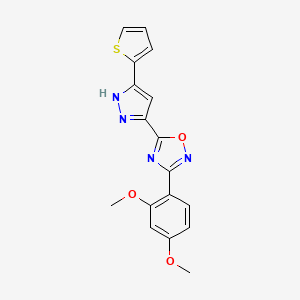
![Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2506155.png)
![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)
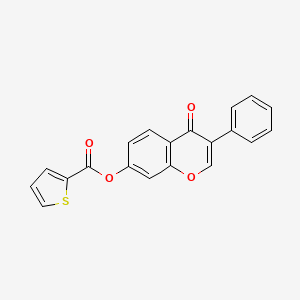

![1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2506161.png)
![3-cyclopentaneamido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)
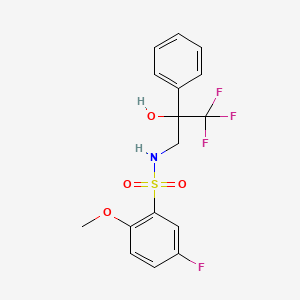
![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)
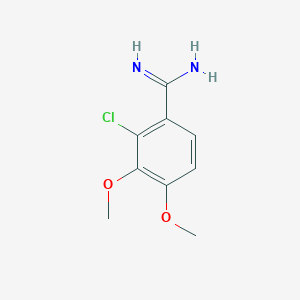
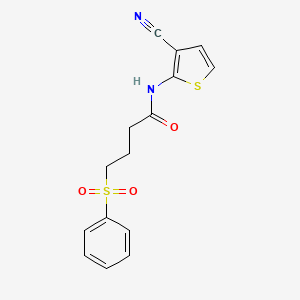
![2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE](/img/structure/B2506174.png)

